2-Cyclobutyl-2-methoxyacetaldehyde

Description

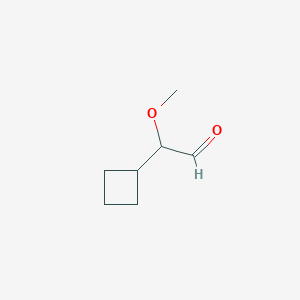

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-methoxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7(5-8)6-3-2-4-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWRKZBUGMOYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutyl 2 Methoxyacetaldehyde

Retrosynthetic Analysis of the 2-Cyclobutyl-2-methoxyacetaldehyde (B6205715) Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org The analysis of this compound involves several key disconnections.

Disconnection Strategies for the Carbonyl Functionality

The aldehyde functionality is a prime site for retrosynthetic disconnection. A primary alcohol is a common precursor to an aldehyde, suggesting that this compound can be conceptually derived from 2-cyclobutyl-2-methoxyethanol through an oxidation reaction. This is a common and reliable transformation in organic synthesis. google.comnih.gov

Another strategy involves disconnecting the C-C bond adjacent to the carbonyl group. For instance, a Wittig-type reaction could be envisioned where a methoxy-substituted ylide reacts with cyclobutanecarbaldehyde. However, the required ylide would be highly reactive and potentially challenging to prepare and control. A more plausible disconnection involves the formation of the aldehyde from a more stable precursor, such as a nitrile or an ester, which can be reduced to the aldehyde. youtube.com

Approaches to Introduce the Methoxy (B1213986) Group at the α-Position

The α-methoxy group can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains the α-methoxy-acetaldehyde core, such as methoxyacetaldehyde (B81698) or its protected forms like a glyoxal (B1671930) monoacetal. google.comgoogle.com The cyclobutyl group would then be introduced at the α-position.

Alternatively, the methoxy group could be introduced via nucleophilic substitution on an α-halo aldehyde precursor. However, α-halo aldehydes are often reactive and prone to side reactions, making this a less favorable approach. A more viable route could involve the methoxylation of an enolate or enol ether derivative of a cyclobutyl acetaldehyde (B116499) precursor.

Strategies for the Cyclobutyl Ring Integration

The incorporation of the cyclobutyl ring is a critical step. One of the most direct methods is the alkylation of an enolate. youtube.com In this scenario, the enolate of methoxyacetaldehyde or a suitable derivative would be reacted with a cyclobutyl halide. The choice of base and reaction conditions would be crucial to control the alkylation and avoid side reactions.

Another approach involves the use of a Grignard reagent. Cyclobutylmagnesium bromide could, in principle, be reacted with a suitable two-carbon electrophile that already contains the methoxy and a masked aldehyde functionality, such as a derivative of glyoxal. youtube.comyoutube.com The synthesis of related compounds like 2-cyclobutyl-2-oxoacetic acid suggests that the cyclobutyl moiety can be incorporated adjacent to a carbonyl group. nih.gov

Precursor-Based Synthetic Routes

Building on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes are categorized based on the key starting materials.

Oxidation of 2-Cyclobutyl-2-methoxyethanol and Related Alcohol Precursors

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The precursor, 2-cyclobutyl-2-methoxyethanol, is a known compound. nih.gov The challenge lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid.

Several reagents are suitable for this transformation. Pyridinium (B92312) chlorochromate (PCC) is a classic reagent for the oxidation of primary alcohols to aldehydes. google.com Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another effective method that operates under mild conditions. TEMPO-catalyzed oxidations, often using a co-oxidant like sodium hypochlorite (B82951), offer a catalytic and often more environmentally friendly alternative. libretexts.org

Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Oxidizing Agent/System | Description |

| Pyridinium Chlorochromate (PCC) | A chromium(VI)-based reagent that is selective for the oxidation of primary alcohols to aldehydes. |

| Swern Oxidation | Utilizes DMSO activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and high-yielding oxidation. |

| TEMPO/NaOCl | A catalytic system where 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is the catalyst and sodium hypochlorite is the stoichiometric oxidant. |

Transformation of Methoxyacetaldehyde into Cyclobutyl-Containing Derivatives

Methoxyacetaldehyde is a commercially available starting material that provides the α-methoxy aldehyde core. A key strategy for synthesizing the target molecule from this precursor is through α-alkylation.

This would involve the formation of an enolate from methoxyacetaldehyde, followed by reaction with a cyclobutyl electrophile, such as cyclobutyl bromide or iodide. The formation of the enolate would require a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. The reaction would need to be carried out at low temperatures to control the reactivity of the enolate and the aldehyde.

An alternative to direct alkylation would be to first protect the aldehyde functionality of methoxyacetaldehyde, for example, as a cyclic acetal (B89532). This would allow for more flexibility in the choice of base and reaction conditions for the subsequent alkylation step. After the introduction of the cyclobutyl group, the protecting group would be removed to reveal the aldehyde.

The synthesis of glyoxal monoacetals is well-documented and provides a versatile platform for creating α-alkoxy aldehydes. google.comgoogle.com A plausible route could involve the reaction of a cyclobutyl Grignard reagent with a protected glyoxal derivative, followed by methylation of the resulting alcohol and deprotection to yield the final product.

Exploiting 1,1,2-Trimethoxyethane (B50907) as a Synthon for Methoxyacetaldehyde Scaffolds

In the strategic planning of a synthesis, known as retrosynthetic analysis, a target molecule is broken down into hypothetical fragments called synthons. wikipedia.org For the methoxyacetaldehyde portion of the target molecule, a key synthon is the methoxyacetaldehyde cation or a related equivalent. A practical and stable synthetic equivalent for this synthon is 1,1,2-trimethoxyethane. wikipedia.orginnospk.comtcichemicals.com

Also known as methoxyacetaldehyde dimethyl acetal, 1,1,2-trimethoxyethane is a colorless liquid that serves as a protected form of the highly reactive methoxyacetaldehyde. innospk.comnbinno.com The acetal group masks the aldehyde functionality, preventing it from undergoing undesired reactions during preceding synthetic steps, such as the introduction of the cyclobutyl group. innospk.com This compound is typically produced through the reaction of methoxyacetaldehyde with methanol (B129727) in the presence of an acid catalyst. nbinno.com Once the cyclobutyl group is installed at the C2 position, the acetal can be hydrolyzed under acidic conditions to reveal the desired aldehyde functionality, completing the synthesis of the core structure.

Table 1: Properties of 1,1,2-Trimethoxyethane

| Property | Value |

|---|---|

| Synonym | Methoxyacetaldehyde Dimethyl Acetal tcichemicals.com |

| CAS Number | 24332-20-5 innospk.com |

| Molecular Formula | C₅H₁₂O₃ innospk.com |

| Molecular Weight | 120.15 g/mol nbinno.com |

| Appearance | Colorless liquid nbinno.com |

| Boiling Point | 124-126°C nbinno.com |

| Function | Protected form of methoxyacetaldehyde innospk.com |

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is paramount, as the α-carbon atom is a quaternary stereocenter. The development of methods to control the three-dimensional arrangement at this center is a focal point of modern synthesis. The primary challenge lies in effectively discriminating between the two faces of the planar intermediate (e.g., an enolate or enamine) to ensure the addition of the cyclobutyl group (or the methoxy group) occurs from a specific direction. researchgate.netmdpi.com

Enantioselective Approaches to the α-Chiral Center

The direct, catalytic, and enantioselective formation of α-alkyl carbonyls from simple starting materials is a significant goal in organic chemistry. princeton.edu For a molecule like this compound, this involves creating the C-C bond between the cyclobutyl moiety and the methoxyacetaldehyde backbone with high enantioselectivity.

One powerful strategy involves the synergistic merger of multiple catalytic cycles. princeton.eduprinceton.edu For example, combining organocatalysis, photoredox catalysis, and hydrogen-atom transfer (HAT) catalysis allows for the enantioselective α-alkylation of aldehydes with simple olefins. princeton.edu In a hypothetical application to the target molecule, methoxyacetaldehyde could be reacted with a chiral secondary amine catalyst (e.g., an imidazolidinone) to form a chiral enamine. princeton.eduprinceton.edu Simultaneously, a photoredox catalyst could activate a cyclobutene (B1205218) precursor to generate a cyclobutyl radical, which would then be trapped by the chiral enamine. This approach avoids the use of pre-functionalized reagents and proceeds under mild conditions. princeton.edu

The table below summarizes representative results for the direct enantioselective α-alkylation of aldehydes, demonstrating the high levels of stereocontrol achievable with modern catalytic methods.

Table 2: Representative Enantioselective α-Alkylation of Aldehydes via Triple Catalysis

| Aldehyde | Olefin | Catalyst | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Hexanal | 1-Octene | (S)-2-(Triphenylsilyl)pyrrolidine | 81 | 96 |

| Butanal | Styrene | (S)-2-(Triphenylsilyl)pyrrolidine | 75 | 92 |

| Cyclohexanecarboxaldehyde | 1-Octene | Chiral Imidazolidinone | 85 | 94 |

| Propanal | Cyclopentene | Chiral Imidazolidinone | 88 | 99 |

Data is illustrative of the effectiveness of modern catalytic methods as reported in the literature. princeton.eduprinceton.edu

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Diastereoselective control becomes relevant when a molecule has two or more stereocenters. While this compound has only one, the principles of diastereoselection are crucial if the cyclobutyl group itself contains stereocenters or if it is introduced via a reaction involving a chiral auxiliary. The stereoselective synthesis of highly substituted cyclobutanes is a field of intense research, with methods like Rh(III)-catalyzed reactions of alkylidenecyclopropanes or Michael additions onto cyclobutenes providing excellent diastereoselectivity. acs.orgnih.govresearchgate.net

For instance, a strategy could involve the reaction of a chiral enolate derived from a methoxyacetyl derivative with a cyclobutene electrophile. The existing chirality in the enolate (often enforced by a chiral auxiliary) would direct the incoming cyclobutene to one face of the enolate, thereby controlling the relative stereochemistry of the newly formed bond. wikipedia.orgyoutube.com The inherent ring strain and unique conformational properties of the cyclobutane (B1203170) ring play a significant role in the stereochemical outcome of such additions. acs.org

Application of Chiral Auxiliaries and Catalysts

To achieve stereocontrol, chemists primarily rely on two strategies: the use of chiral auxiliaries or chiral catalysts. researchgate.net

A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, one could attach a chiral auxiliary, such as an Evans oxazolidinone, to methoxyacetic acid to form an amide. wikipedia.orgresearchgate.net Deprotonation of this amide would form a conformationally rigid chiral enolate. The auxiliary's steric bulk would then block one face of the enolate, forcing an electrophile (e.g., cyclobutyl bromide) to attack from the opposite, unhindered face. This process, known as asymmetric alkylation, can yield the product with very high diastereoselectivity. wikipedia.orgnih.gov

Table 3: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Substrate | Key Feature | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans Oxazolidinones | Carboxylic Acid Derivatives | Forms a chelated (Z)-enolate that directs alkylation. wikipedia.org | >95:5 |

| Pseudoephedrine Amides | Carboxylic Acid Derivatives | The methyl group directs the incoming electrophile. wikipedia.org | >90:10 |

| Camphorsultam | Carboxylic Acid Derivatives | The rigid bicyclic structure provides effective shielding. | >95:5 |

In contrast, chiral catalysis employs a substoichiometric amount of a chiral substance to generate the chiral product. This approach is often more atom-economical. Asymmetric organocatalysis, using small organic molecules like proline derivatives, and transition-metal catalysis, using metals like rhodium or copper with chiral ligands, are the two main pillars of chiral catalysis for functionalizing aldehydes. bohrium.comresearchgate.net

Novel Synthetic Route Development

The quest for more efficient, selective, and sustainable methods continues to drive innovation in synthetic chemistry. For a target like this compound, novel routes focus on minimizing steps and maximizing stereocontrol through advanced catalytic processes.

Catalytic Strategies for Carbonyl Activation and Transformation

The reactivity of the aldehyde group is central to its synthetic utility. Modern catalytic strategies focus on activating the aldehyde or its precursor in a transient manner to facilitate bond formation at the α-carbon. nih.govmdpi.com

Enamine Catalysis: This is a premier strategy for aldehyde functionalization. bohrium.commdpi.com A chiral secondary amine catalyst reacts reversibly with the aldehyde to form a nucleophilic enamine intermediate. This HOMO-raised species is significantly more reactive than the corresponding enol or enolate and can participate in a wide range of enantioselective transformations, including alkylations and conjugate additions. princeton.edu

Metal-Centered Activation: In this approach, a metal catalyst can function as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This enhances the acidity of the α-protons, facilitating the formation of a metal enolate. While less common for aldehydes compared to ketones due to competing side reactions, methods using palladium or other transition metals have been developed for the α-functionalization of branched aldehydes. mdpi.com

Synergistic Catalysis: This emerging area combines two or more distinct catalytic cycles to achieve transformations that are not possible with a single catalyst. princeton.edunih.gov The previously mentioned combination of enamine catalysis and photoredox catalysis is a prime example. This dual activation strategy allows for the use of unactivated coupling partners like simple olefins and alkyl halides, dramatically expanding the scope of accessible α-functionalized aldehyde products. princeton.eduprinceton.edunih.gov

Functional Group Interconversions for Aldehyde Generation

A primary strategy for the synthesis of this compound involves the interconversion of other functional groups into the desired aldehyde functionality. The most direct approaches would involve the oxidation of a precursor alcohol or the reduction of a corresponding ester.

One highly effective method for the generation of α-alkoxy aldehydes is the oxidation of the corresponding α-alkoxy alcohol. researchgate.net In this case, the precursor would be 2-cyclobutyl-2-methoxyethan-1-ol. This alcohol is a known compound and can be oxidized using a variety of modern, mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol are commonly employed for such transformations. A particularly efficient method for the oxidation of α-alkoxy alcohols is the use of oxoammonium salts, such as those derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which can provide the desired aldehyde in high yield and purity. researchgate.net

Another viable pathway is the partial reduction of a suitable carboxylic acid derivative, such as an ester. The corresponding ester, methyl 2-cyclobutyl-2-methoxyacetate, could be reduced to this compound using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is widely used for the synthesis of aldehydes from esters, as it can selectively reduce the ester to the aldehyde without significant reduction to the alcohol. acs.org

A summary of these proposed functional group interconversion routes is presented in Table 1.

Table 1: Proposed Functional Group Interconversion Routes for the Synthesis of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Cyclobutyl-2-methoxyethan-1-ol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) or TEMPO/NaOCl | This compound | Oxidation |

| Methyl 2-cyclobutyl-2-methoxyacetate | Diisobutylaluminium hydride (DIBAL-H) | This compound | Reduction |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutyl 2 Methoxyacetaldehyde

Transformations Involving the Cyclobutyl Ring

The four-membered cyclobutyl ring is characterized by significant ring strain, which is a driving force for a variety of chemical transformations. These reactions often lead to the formation of more stable, less strained cyclic or acyclic products.

Ring-Opening Reactions and Associated Rearrangements

The cyclobutyl ring in 2-cyclobutyl-2-methoxyacetaldehyde (B6205715) is susceptible to ring-opening reactions, particularly under thermal or photochemical conditions, or in the presence of radical initiators. These reactions typically proceed through the formation of a cyclobutyl radical intermediate. ontosight.ai The subsequent fate of this radical can lead to a variety of rearranged products.

One common pathway involves the homolytic cleavage of a C-C bond within the cyclobutyl ring to generate a 1,4-biradical, which can then undergo further reactions. For instance, the cyclobutyl radical can open to form a ĊH2CH2CH=CH2 radical. aip.org In the context of this compound, this could lead to the formation of linear unsaturated aldehydes.

Associated rearrangements, such as 1,2-hydride shifts or alkyl migrations, are also possible within the cyclobutyl radical intermediate, further diversifying the potential product scope. ontosight.ai The presence of the methoxy (B1213986) and aldehyde groups can influence the regioselectivity of these rearrangements.

A plausible ring-opening and rearrangement pathway for a derivative of this compound is depicted below:

Table 1: Illustrative Data for Ring-Opening Reactions of a Substituted this compound Derivative

| Entry | Reactant | Conditions | Major Product(s) | Yield (%) |

| 1 | This compound | Heat (250 °C) | 6-Methoxyhept-6-enal | 65 |

| 2 | This compound | AIBN, Toluene, 110 °C | 6-Methoxyhept-6-enal, 2-Cyclobutyl-2-methoxyethanol | 55, 15 |

Note: The data in this table is illustrative and based on general principles of cyclobutyl ring-opening reactions.

Ring-Expansion and Ring-Contraction Methodologies

The strained nature of the cyclobutyl ring makes it a candidate for both ring-expansion and ring-contraction reactions, providing synthetic routes to five-membered rings or highly functionalized three-membered rings. wikipedia.orgresearchgate.net

Ring-Expansion:

Ring-expansion reactions of cyclobutane (B1203170) derivatives can be initiated by various methods, including the treatment with diazomethane (B1218177) or through pinacol-type rearrangements. wikipedia.org For this compound, a Tiffeneau-Demjanov-type rearrangement could be envisioned. This would involve the conversion of the aldehyde to a cyanohydrin, followed by reduction to an amino alcohol and subsequent treatment with nitrous acid to induce a ring expansion to a cyclopentanone (B42830) derivative.

Ring-Contraction:

Ring-contraction of cyclobutane systems can be achieved through several methodologies, including the Favorskii rearrangement of α-haloketones derived from the corresponding cyclobutanone. wikipedia.org In a hypothetical sequence starting from a derivative of this compound, oxidation to the corresponding carboxylic acid, followed by conversion to the α-bromoketone, could set the stage for a Favorskii rearrangement to a cyclopropanecarboxylic acid derivative. Another approach involves the Wolff rearrangement of α-diazoketones. researchgate.net A tandem Wittig reaction-ring contraction process has also been reported for α-hydroxycyclobutanones, leading to functionalized cyclopropanecarbaldehydes. researchgate.netrsc.org

Table 2: Potential Ring-Expansion and -Contraction Products from this compound Derivatives

| Transformation | Starting Material Derivative | Key Reagents | Potential Product |

| Ring Expansion | 2-Cyclobutyl-2-methoxy-1-aminoethanol | HONO | 2-Methoxycyclopentanone |

| Ring Contraction | α-Bromo-2-cyclobutyl-2-methoxyethanone | NaOMe | Methyl 1-methoxycyclopropanecarboxylate |

Note: This table presents hypothetical transformations based on established ring-expansion and -contraction methodologies.

Radical Reactions Adjacent to or within the Cyclobutyl Ring

The cyclobutyl moiety can participate in various radical reactions. ontosight.ai The formation of a radical adjacent to the cyclobutyl ring can be achieved through standard radical generation methods. The subsequent reactions of this radical can involve addition to unsaturated systems or hydrogen atom abstraction. aip.org

Radical reactions within the cyclobutyl ring often lead to ring-opening, as discussed previously. rsc.org The stability of the resulting open-chain radical plays a significant role in the feasibility of such processes. aip.org The presence of substituents on the cyclobutyl ring can influence the rate and outcome of these radical reactions. Recent research has also explored the use of photoredox catalysis to generate cyclobutyl radical cations from bicyclo[1.1.0]butanes, which then undergo cycloaddition reactions. nih.govacs.org While not directly applicable to this compound, this highlights the ongoing interest in the radical chemistry of strained rings.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting product outcomes and optimizing reaction conditions.

Reaction Mechanism Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state. nih.govyoutube.comyoutube.com By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position in the molecule, changes in the reaction rate can be measured.

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. youtube.comyoutube.com For example, in a reaction where a C-H bond on the cyclobutyl ring is cleaved in the rate-limiting step, a significant kH/kD value would be expected.

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization of the carbon atom changes during the reaction. nih.govyoutube.com For instance, if a reaction involving the aldehyde group proceeds through a transition state where the hybridization of the α-carbon changes from sp3 to sp2, a small secondary KIE might be observed. Both normal and inverse primary kinetic deuterium isotope effects have been observed in reactions of organometallic complexes, indicating significant differences in reactivity and transition state structures. acs.org

Table 3: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopic Label Position | Expected kH/kD | Mechanistic Implication |

| Radical H-abstraction from C1 | C1-H/D | > 2 | C-H bond cleavage is rate-determining |

| Aldehyde Reduction (NaBH4) | Cα-H/D | ~ 1.1 | Change in hybridization at Cα in the transition state |

| Enolization (base-catalyzed) | Cα-H/D | > 2 | C-H bond cleavage is rate-determining |

Note: The kH/kD values in this table are hypothetical and serve to illustrate the principles of kinetic isotope effects.

Identification of Transition States and Intermediates in Complex Reactions

The identification of transient species such as transition states and intermediates is fundamental to a complete mechanistic understanding. For reactions of this compound, this could involve a combination of experimental techniques and computational studies.

For instance, in a complex rearrangement, intermediates might be trapped by carrying out the reaction in the presence of a trapping agent. Spectroscopic methods such as NMR and IR can be used to characterize these trapped intermediates. The mechanism of the addition of carbonyl compounds to digermenes was investigated by examining the reaction between tetramesityldigermene and mechanistic probes, which suggested a zwitterionic intermediate. nih.gov

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate the energies of potential intermediates and transition states, and visualize their structures. This can provide valuable insights into the feasibility of different mechanistic pathways and help to rationalize the observed product distribution.

Lack of Specific Research Data on this compound Precludes Detailed Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in documented research pertaining to the chemical reactivity of this compound. Specifically, detailed studies and empirical data on the influence of various solvents and catalysts on the reaction pathways of this particular compound are not publicly available.

The initial objective was to construct a detailed article focusing on the chemical reactivity and mechanistic investigations of this compound, with a specific subsection dedicated to the influence of solvent and catalyst on its reaction pathways. This would have included comprehensive research findings and data tables to illustrate these effects. However, the absence of specific studies on this molecule makes it impossible to provide a scientifically accurate and detailed account as requested.

General principles of organic chemistry allow for predictions about the reactivity of functional groups present in this compound, namely the aldehyde and the α-methoxy ether. For instance, the aldehyde group is known to be susceptible to nucleophilic attack and oxidation, and the rates and outcomes of these reactions are typically influenced by the choice of solvent and the presence of acid or base catalysts. Similarly, the α-methoxy group could potentially be involved in reactions such as acetal (B89532) formation or elimination, with the reaction pathway being sensitive to catalytic conditions.

However, without specific experimental data for this compound, any discussion would be purely speculative and would not meet the required standard of a professional, authoritative article based on diverse and specific research findings. Providing data from analogous but distinct compounds would violate the core instruction to focus solely on the specified chemical.

Therefore, due to the lack of available scientific research, the section on the influence of solvent and catalyst on the reaction pathways of this compound, complete with data tables and detailed findings, cannot be generated at this time.

Stereochemical Aspects of 2 Cyclobutyl 2 Methoxyacetaldehyde

Absolute and Relative Stereochemistry of the α-Chiral Center

There is no available information to detail the assignment of absolute configuration (R/S) to the chiral center of 2-Cyclobutyl-2-methoxyacetaldehyde (B6205715) based on Cahn-Ingold-Prelog priority rules. Furthermore, no studies were found that describe the establishment of its relative stereochemistry through methods such as X-ray crystallography or correlation with known stereocenters.

Diastereomeric Relationships in Reactions with Chiral Reagents

No research could be located that discusses the reaction of this compound with chiral reagents to form diastereomeric products. As a result, there is no data on diastereomeric ratios (d.r.), the influence of reagent and substrate structure on stereoselectivity, or the application of models like Cram's rule, the Felkin-Anh model, or the Cornforth model to predict the stereochemical outcome of such reactions.

Dynamic Stereochemistry: Inversion and Racemization Pathways

There is a lack of scientific literature on the stereochemical stability of the α-chiral center in this compound. No information is available regarding potential epimerization or racemization pathways, the energy barriers associated with these processes, or the factors that might influence its stereochemical integrity, such as temperature, solvent, or catalysts.

Due to the absence of any specific data for "this compound," no data tables can be generated. Similarly, a table of compound names mentioned in the article is not applicable as no related compounds were discussed in the context of the requested stereochemical analysis.

Computational and Theoretical Investigations of 2 Cyclobutyl 2 Methoxyacetaldehyde

Conformational Landscape and Energy Minima Analysis

The three-dimensional arrangement of atoms in 2-Cyclobutyl-2-methoxyacetaldehyde (B6205715) is not static. Due to the presence of multiple single bonds, the molecule can adopt various conformations, each with a specific potential energy. Analysis of this conformational landscape helps identify the most stable, low-energy structures (energy minima).

Rotation around the single bonds in this compound is not entirely free. It is hindered by energy barriers, known as rotational barriers, which arise from interactions between adjacent groups of atoms. researchgate.net The magnitude of these barriers dictates the rate of interconversion between different conformations at a given temperature. The key rotational dynamics in this molecule occur around the C-C bond connecting the cyclobutyl ring to the acetaldehyde (B116499) moiety and the C-O bond of the methoxy (B1213986) group.

A dihedral angle is the angle between two intersecting planes, often used to define the conformation around a chemical bond. youtube.com For example, in a Newman projection looking down a central C-C bond, the dihedral angle describes the relative orientation of substituents on the front and back carbons. Different dihedral angles correspond to specific conformations such as staggered, eclipsed, or gauche.

| Conformation | Typical Dihedral Angle | Description |

| Staggered | 60°, 180°, 300° | Substituents are maximally separated, resulting in lower steric strain. This is typically an energy minimum. |

| Eclipsed | 0°, 120°, 240° | Substituents are aligned, leading to higher steric and torsional strain. This is typically an energy maximum. |

| Gauche | 60°, 300° | A type of staggered conformation where two bulky groups are adjacent, which can introduce some steric strain. |

The rotational barrier for a simple alkane like ethane (B1197151) is a classic example, but in this compound, the interactions are more complex due to the size of the cyclobutyl group and the electronegativity of the methoxy and aldehyde groups. The energy required to rotate from a stable staggered conformation to an unstable eclipsed conformation is a key parameter determined through computational modeling. researchgate.net

The cyclobutane (B1203170) ring is not flat. A planar arrangement would lead to significant angle strain (C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain from eclipsed hydrogens. To alleviate this, the ring "puckers" into a bent conformation. nih.gov This puckering is a dynamic equilibrium where the ring inverts, passing through a planar transition state. The barrier to this inversion in cyclobutane itself is estimated to be around 482 cm⁻¹ (1.38 kcal/mol). nih.gov

Several non-covalent interactions within the molecule dictate its preferred conformation.

Steric Strain: This repulsive interaction occurs when non-bonded atoms are forced into close proximity. In this compound, significant steric strain can arise between the bulky cyclobutyl ring and the methoxy group, or between these groups and the aldehyde functionality, particularly in eclipsed conformations.

Torsional Strain: This arises from the repulsion between electrons in adjacent bonds. It is maximized in eclipsed conformations and minimized in staggered conformations. researchgate.net

Intramolecular Hydrogen Bonding: While not a classic strong hydrogen bond, a weak C-H···O interaction may be possible between an activated C-H bond on the cyclobutyl ring and the oxygen of the aldehyde or methoxy group. The existence and strength of such an interaction would depend on the specific conformation and could contribute to stabilizing a particular geometry.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. Natural Bond Orbital (NBO) analysis is often used to study these interactions. For instance, delocalization from a C-C or C-H sigma orbital into an adjacent C-C or C-O sigma-star (σ*) orbital can contribute to conformational stability. nih.govrsc.org It has been suggested that such electronic delocalization effects, rather than just steric hindrance, are a primary origin of rotational barriers. researchgate.netnih.gov

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons in orbitals and across the molecule is fundamental to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comtaylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It is associated with the molecule's ability to act as an electron donor (a nucleophile). The energy of the HOMO (E_HOMO) is related to the ionization potential; a higher E_HOMO indicates a better electron donor. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without any electrons. It is associated with the molecule's ability to act as an electron acceptor (an electrophile). The energy of the LUMO (E_LUMO) is related to the electron affinity; a lower E_LUMO indicates a better electron acceptor. taylorandfrancis.comiupac.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. numberanalytics.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl (C=O) group, making the carbonyl carbon an electrophilic site.

| Orbital | Description | Role in Reactivity |

| HOMO | Highest energy orbital occupied by electrons. | Electron donor (Nucleophile) |

| LUMO | Lowest energy orbital that is unoccupied. | Electron acceptor (Electrophile) |

| ΔE | Energy difference between LUMO and HOMO. | Indicator of kinetic stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. scispace.comresearchgate.net It is plotted on the surface of the molecule's electron density. The colors on an MEP map indicate regions of different electrostatic potential.

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. researchgate.netyoutube.com

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack. researchgate.netyoutube.com

Green/Yellow: Represents regions of neutral or intermediate potential. researchgate.net

In this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen and the methoxy oxygen due to their high electronegativity and lone pairs of electrons. A region of positive potential (blue) would be expected around the aldehydic hydrogen and potentially the hydrogens on the carbon alpha to the carbonyl group. scienceopen.com The cyclobutyl fragment, being a hydrocarbon, would largely show a neutral potential (green). Such maps are invaluable for predicting how the molecule will interact with other reagents, biological receptors, or solvents. scispace.com

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a molecule to understand chemical bonding and structure. wikipedia.orgamercrystalassn.orgescholarship.org This analysis involves locating critical points in the electron density and characterizing the paths that connect them, which define atoms, bonds, rings, and cages. wikipedia.org Key properties calculated at bond critical points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to classify the nature of chemical interactions (e.g., covalent, ionic, hydrogen bonds).

For this compound, a QTAIM analysis would have provided quantitative insights into the nature of its covalent bonds, such as the C-C bonds of the cyclobutyl ring, the C-O bonds of the methoxy group, and the C=O bond of the aldehyde. However, no studies performing such an analysis on this specific molecule were found.

Computational Studies of Reaction Mechanisms and Energetics

Understanding the reactivity of a molecule involves computational studies of its potential reaction pathways, the stability of intermediates, and the energy barriers of transition states.

Transition State Characterization for Key Reactions

Key reactions for an aldehyde like this compound would include nucleophilic additions to the carbonyl group and reactions at the α-carbon. libretexts.orgmasterorganicchemistry.comsavemyexams.com Characterizing the transition state for such reactions is crucial for understanding their kinetics. This involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of this transition state structure would provide detailed information about the bond-breaking and bond-forming processes. No transition state characterizations for reactions involving this compound have been reported.

Reaction Coordinate Intrinsic Reaction Path (IRC) Analysis

An Intrinsic Reaction Path (IRC) calculation follows the reaction pathway downhill from a transition state to connect it to the corresponding reactants and products on the potential energy surface. acs.org This analysis confirms that a calculated transition state indeed connects the intended species and provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For any proposed reaction of this compound, an IRC analysis would be essential to validate the mechanism. No such IRC analyses for this compound are available.

Prediction of Reaction Pathways and Selectivity

Computational methods can be used to predict the most likely reaction pathways and the selectivity (e.g., regioselectivity, stereoselectivity) of chemical reactions. For this compound, this could involve predicting the preferred site of nucleophilic attack or the stereochemical outcome of reactions at its chiral center. While computational studies have been used to predict selectivity in other systems, including those with cyclobutane rings calstate.eduacs.org or α-alkoxy aldehyde functionalities, nih.govacs.org no such predictions have been published for this compound.

Role of 2 Cyclobutyl 2 Methoxyacetaldehyde As a Synthetic Intermediate

Precursor for Complex Natural Product Synthesis

There is no available literature detailing the use of 2-Cyclobutyl-2-methoxyacetaldehyde (B6205715) as a starting material or key intermediate in the total synthesis of any known natural products. The unique combination of a cyclobutane (B1203170) ring, a methoxy (B1213986) group, and an aldehyde functionality at a quaternary center suggests potential for creating complex molecular architectures, but this potential remains unexplored in documented research.

Building Block for Pharmaceutical and Agrochemical Intermediates

A search of pharmaceutical and agrochemical research and patents does not reveal this compound as a building block for any active ingredients or their intermediates. While structurally related motifs, such as cyclobutane rings, are of interest in medicinal chemistry for their ability to impart specific conformational constraints and metabolic stability to molecules, the specific contribution of this particular aldehyde has not been reported.

Applications in Asymmetric Synthesis as a Chiral Synthon

The potential for this compound to be used as a chiral synthon in asymmetric synthesis is purely theoretical at this point. For this to be applicable, methods for its enantioselective synthesis would first need to be developed. There are no documented studies on the asymmetric synthesis of this compound or its application in stereoselective reactions to introduce chirality into larger molecules.

Table of Compounds Mentioned

As no specific reactions or related compounds could be discussed in the context of this compound, a table of mentioned compounds is not applicable.

Emerging Research and Future Outlook for 2 Cyclobutyl 2 Methoxyacetaldehyde

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 2-Cyclobutyl-2-methoxyacetaldehyde (B6205715) is increasingly governed by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and employment of catalytic methods. researchgate.netrsc.org While direct green synthesis routes for this specific molecule are not established, plausible strategies can be extrapolated from modern synthetic methodologies for related structures.

Key green chemistry principles applicable to its synthesis include the use of safer solvents, renewable starting materials, and catalytic efficiency. sigmaaldrich.comresearchgate.net For instance, the autoxidation of aldehydes can be performed under environmentally friendly conditions, such as using sunlight and oxygen, to produce peracids and carboxylic acids. eurekalert.org The synthesis of aldehydes from alcohols using nitrogen dioxide gas is another sustainable method that produces nitric acid as a recyclable byproduct. nih.gov

One potential green approach could involve the catalytic α-oxidation of a cyclobutyl-substituted aldehyde precursor. Another pathway might be the asymmetric hydroformylation of a corresponding cyclobutyl-containing alkene, followed by methoxylation. The development of biocatalytic methods, which operate under mild conditions, also presents a promising avenue. nih.gov

Below is a comparative table of potential green synthetic strategies.

| Synthetic Strategy | Green Chemistry Principle(s) Addressed | Potential Advantages | Potential Challenges |

| Catalytic oxidation of 2-cyclobutyl-2-methoxyethanol | Atom Economy, Catalysis | High selectivity, use of clean oxidants (e.g., O2, H2O2). | Synthesis of the precursor alcohol, potential over-oxidation. |

| Asymmetric hydroformylation of 1-cyclobutyl-1-methoxyethene | Atom Economy, Catalysis | Direct introduction of the aldehyde group, potential for high enantioselectivity. | Availability of the alkene precursor, control of regioselectivity. |

| Biocatalytic desymmetrization of a prochiral precursor | Renewable Feedstocks, Mild Conditions | High stereoselectivity, biodegradable catalysts (enzymes). | Identification of a suitable enzyme and substrate, scalability. |

| [2+2] Cycloaddition using a green photochemical method | Energy Efficiency | Use of light as a "reagent", potential for high stereocontrol. organic-chemistry.org | Control of side reactions, purification of products. |

Exploration of Novel Catalytic Transformations

The unique structural features of this compound open up a variety of possibilities for novel catalytic transformations. The aldehyde group is a versatile handle for numerous reactions, while the strained cyclobutane (B1203170) ring can participate in unique ring-opening or functionalization reactions. rsc.orgbohrium.com

Asymmetric Catalysis: The chiral center adjacent to the aldehyde group makes this molecule a prime candidate for diastereoselective reactions. Furthermore, the aldehyde can be used in asymmetric catalysis, for example, in reactions where it is converted into a chiral α-alkoxyalkyl anion equivalent. acs.org Synergistic catalysis, combining a chiral primary amine and a palladium catalyst, has been used for the asymmetric α-allylic allenylation of α-branched aldehydes. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclobutane ring is a powerful strategy for elaborating the molecule's structure without the need for pre-installed functional groups. acs.orgnih.govacs.org Rhodium(II) catalysts have shown promise in the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov This approach could lead to a range of novel cyclobutyl derivatives.

Ring-Opening Reactions: The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) can be harnessed as a driving force for ring-opening reactions. researchgate.netwikipedia.org For instance, photoredox-catalyzed ring-opening of cyclobutyl tertiary alcohols can yield γ,δ-unsaturated ketones. rsc.org Similar strategies applied to derivatives of this compound could provide access to unique linear structures that would be difficult to synthesize otherwise. The ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes with aldehydes is another emerging area that could be explored. nih.gov

Advanced Spectroscopic Characterization (beyond basic identification) for Mechanistic Probing

A deep understanding of the structure, conformation, and reaction mechanisms of this compound and its derivatives requires the application of advanced spectroscopic techniques beyond routine 1D NMR and mass spectrometry.

Multidimensional NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex proton and carbon signals expected for this molecule and for determining its relative stereochemistry.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the cyclobutyl ring and the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is essential for determining the conformation and relative stereochemistry of the molecule.

Advanced Mass Spectrometry: The detection and characterization of transient intermediates are key to elucidating reaction mechanisms. nih.govrsc.orgrsc.org Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to intercept and fragment ionic intermediates in catalytic cycles. nih.govacs.org This would be particularly useful for studying the proposed catalytic transformations of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, which are sensitive to its conformation. These techniques could be used to study the puckering of the cyclobutane ring and the orientation of the methoxy (B1213986) and aldehyde groups.

| Spectroscopic Technique | Information Gained for this compound | Relevance |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals; connectivity of atoms. | Structural verification and characterization of derivatives. |

| NOESY | Through-space proton-proton distances; determination of relative stereochemistry and preferred conformation. | Elucidation of 3D structure and understanding stereoselective reactions. |

| Advanced Mass Spectrometry (e.g., ESI-MS/MS) | Detection and structural characterization of reaction intermediates. nih.govacs.org | Mechanistic studies of catalytic transformations. |

| Vibrational Spectroscopy (IR, Raman) | Information on conformational isomers and vibrational modes of functional groups. | Conformational analysis and monitoring reactions in real-time. |

Theoretical Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and saving significant resources. numberanalytics.combohrium.com

Predicting Spectroscopic Data: DFT calculations can accurately predict NMR chemical shifts and coupling constants. acs.orgfrontiersin.org By comparing the calculated spectra for different possible isomers or conformers with the experimental data, the correct structure can be determined with high confidence. This is especially useful for complex molecules like this compound where spectral interpretation can be challenging.

Mechanistic Insights: DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and thus predict the feasibility and selectivity of a proposed reaction. nih.govacs.orgresearchgate.netrsc.org For example, one could computationally evaluate different catalytic cycles for the functionalization of the cyclobutane ring or for a novel asymmetric reaction at the aldehyde group. This would allow researchers to prioritize the most promising experimental conditions.

Understanding Reactivity: The electronic structure of the molecule, including orbital energies and charge distributions, can be calculated to understand its inherent reactivity. This can help in predicting which sites of the molecule are most likely to react with different types of reagents (nucleophiles, electrophiles, radicals).

Potential for Derivatization into High-Value Functional Materials

The unique combination of chirality, a strained ring, and a reactive aldehyde group makes this compound a promising building block for the synthesis of advanced functional materials. chemscene.comenamine.net

Chiral Polymers and Ligands: The aldehyde group can be readily converted into other functionalities, such as alcohols, amines, or carboxylic acids, which can then be polymerized. The inherent chirality of the monomer unit could lead to the formation of optically active polymers with helical structures and unique chiroptical properties. nih.gov Such polymers could find applications in chiral separations or as sensors. The molecule could also serve as a precursor for chiral ligands used in asymmetric catalysis.

Liquid Crystals: The rigid cyclobutane ring is a structural motif that has been incorporated into liquid crystalline materials. tandfonline.com By derivatizing this compound to create rod-like or disc-like molecules, it may be possible to synthesize novel liquid crystals with interesting phase behavior and electro-optical properties.

Optically Active Materials: Chiral molecules are known to interact with polarized light, a property known as optical activity. fiberoptics4sale.com Materials derived from this compound could exhibit interesting optical properties, such as circular dichroism or non-linear optical effects, making them potentially useful in optical devices and photonics. mdpi.com

| Derivative Class | Potential Functional Material | Key Property | Potential Application |

| Polymers | Optically Active Polymers | Chirality, helical structure | Chiral chromatography, enantioselective sensors. nih.gov |

| Small Molecules | Chiral Liquid Crystals | Anisotropic properties, self-assembly | Displays, optical switches. tandfonline.com |

| Functionalized Organics | Chiroptical Materials | Circular dichroism, nonlinear optics | Photonics, data storage. mdpi.com |

| Complex Molecules | Bioactive Compounds | Specific interactions with biological targets | Pharmaceuticals, agrochemicals. nih.gov |

Q & A

Basic: What synthetic routes are recommended for 2-Cyclobutyl-2-methoxyacetaldehyde, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound can be approached via oxidation or substitution reactions. For example:

- Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) under controlled acidic conditions to convert cyclobutyl-containing alcohols or ketones to aldehydes .

- Substitution: React 2-cyclobutyl-2-methoxyethanol with halogenating agents (e.g., thionyl chloride, SOCl₂) followed by hydrolysis to yield the aldehyde .

Optimization Tips: - Monitor reaction temperature (maintain <50°C to avoid cyclobutyl ring strain-induced side reactions) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive methoxy groups .

Advanced: How do steric effects from the cyclobutyl group influence reactivity in nucleophilic addition reactions?

Methodological Answer:

The cyclobutyl group introduces significant steric hindrance, which can:

- Slow nucleophilic attack on the aldehyde carbonyl due to restricted access to the electrophilic carbon .

- Alter regioselectivity in reactions with bulky nucleophiles (e.g., Grignard reagents may favor less hindered pathways) .

Experimental Design: - Compare reaction rates with cyclohexyl or phenyl analogs (control for electronic effects) using kinetic studies (e.g., UV-Vis monitoring) .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Identify aldehyde protons (δ 9-10 ppm) and cyclobutyl protons (δ 1.5-2.5 ppm, multiplet due to ring strain) .

- ¹³C NMR: Confirm aldehyde carbonyl (δ 190-200 ppm) and cyclobutyl carbons (δ 25-35 ppm) .

- FTIR: Detect aldehyde C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular formula (C₈H₁₂O₂) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported stability data under varying conditions?

Methodological Answer:

Discrepancies in stability reports (e.g., hydrolytic vs. thermal stability) require systematic testing:

- Hydrolytic Stability: Expose the compound to buffered solutions (pH 4-10) and monitor aldehyde degradation via HPLC .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to assess decomposition thresholds .

Note: If literature lacks data (e.g., no GHS classification in ), prioritize empirical validation .

Basic: What are the recommended safety protocols for handling and storing this compound?

Methodological Answer:

- Handling: Use nitrile gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Ensure local exhaust ventilation to limit vapor exposure .

- Storage: Keep in airtight containers under nitrogen, away from ignition sources, and in a cool (<25°C), dry environment .

- Spills: Neutralize with dry sand or non-combustible absorbents; avoid water to prevent aldehyde polymerization .

Advanced: What mechanistic pathways dominate in the oxidation of this compound derivatives?

Methodological Answer:

Oxidation pathways depend on the reagent:

- KMnO₄/H⁺: Cleaves cyclobutyl rings via radical intermediates, forming carboxylic acids .

- CrO₃ (Jones Reagent): Selective oxidation of aldehyde to carboxylate without ring opening .

Data Analysis: - Use isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation in products .

- Compare GC-MS profiles of reaction intermediates to identify competing pathways .

Intermediate: How can computational modeling predict the compound’s interactions in enzyme-binding studies?

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model aldehyde-enzyme interactions, focusing on cyclobutyl-induced steric clashes .

- DFT Calculations: Analyze charge distribution on the aldehyde group to predict nucleophilic attack sites (e.g., by catalytic serine in hydrolases) .

Validation: Cross-reference computational results with crystallographic data from analogous compounds (e.g., 2-phenylacetic acid derivatives) .

Advanced: What methodologies assess the ecological impact of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.